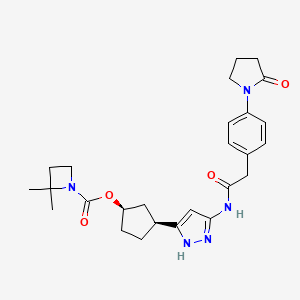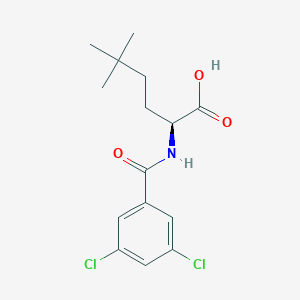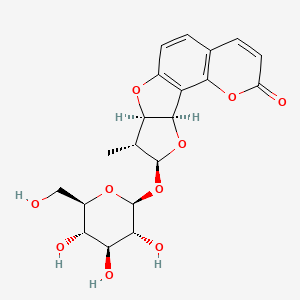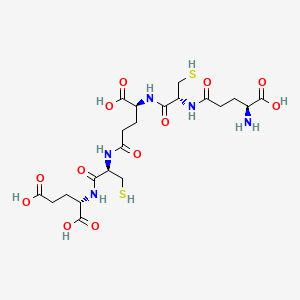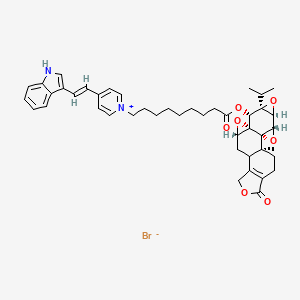
Antitumor agent-132
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-132 involves multiple steps, including the derivatization of triptolide. The process typically requires specific reagents and conditions to ensure the stability and efficacy of the final product. For instance, the preparation of kaempferol nanosuspensions, which is a similar compound, involves the use of D-α-tocopherol polyethylene glycol 1000 succinate as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis processes that ensure high yield and purity. This could include the use of advanced nanotechnology and catalytic processes to enhance the bioavailability and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-132 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions may also play a role in the compound’s mechanism of action.
Substitution: This reaction is essential for the derivatization processes that enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: These are crucial for increasing reactive oxygen species.
Stabilizing agents: Such as D-α-tocopherol polyethylene glycol 1000 succinate, which enhance the stability and bioavailability of the compound.
Major Products Formed
The major products formed from these reactions include derivatives that exhibit enhanced antitumor activity and reduced toxicity. These derivatives are often more effective in inducing apoptosis and inhibiting tumor growth .
Applications De Recherche Scientifique
Antitumor agent-132 has a wide range of scientific research applications, including:
Chemistry: Used in the study of oxidative stress and its effects on cellular functions.
Biology: Investigated for its role in inducing apoptosis and regulating mitochondrial functions.
Industry: Utilized in the development of advanced nanomedicines and catalytic processes for cancer therapy.
Mécanisme D'action
The mechanism of action of Antitumor agent-132 involves several key pathways:
Induction of Apoptosis: The compound increases intracellular reactive oxygen species, leading to oxidative stress and apoptosis.
Mitochondrial Dysfunction: It reduces mitochondrial membrane potential, disrupting cellular energy production and leading to cell death.
Signaling Pathways: The compound targets the Nrf2/Keap1 signaling pathway, which plays a crucial role in regulating oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triptolide: A parent compound from which Antitumor agent-132 is derived.
Kaempferol: Another compound with similar antitumor properties, often used in nanosuspension formulations.
MG132: A proteasome inhibitor with similar mechanisms of inducing apoptosis through oxidative stress.
Uniqueness
This compound is unique in its ability to specifically target mitochondrial functions and induce apoptosis through oxidative stress. Its derivatization from triptolide enhances its efficacy and reduces toxicity, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C44H51BrN2O7 |
|---|---|
Poids moléculaire |
799.8 g/mol |
Nom IUPAC |
[(1S,2S,4S,5S,7S,8R,9R,11S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 9-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]nonanoate;bromide |
InChI |
InChI=1S/C44H50N2O7.BrH/c1-27(2)42-37(52-42)38-44(53-38)41(3)20-17-31-32(26-49-39(31)48)33(41)24-35-43(44,51-35)40(42)50-36(47)14-8-6-4-5-7-11-21-46-22-18-28(19-23-46)15-16-29-25-45-34-13-10-9-12-30(29)34;/h9-10,12-13,15-16,18-19,22-23,25,27,33,35,37-38,40H,4-8,11,14,17,20-21,24,26H2,1-3H3;1H/t33?,35-,37-,38-,40+,41-,42-,43+,44+;/m0./s1 |
Clé InChI |
PFDNJKAZEJXVLZ-ZEMPOTJLSA-N |
SMILES isomérique |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C(C5C[C@H]7[C@]4([C@@H]2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)/C=C/C9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |
SMILES canonique |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)C=CC9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


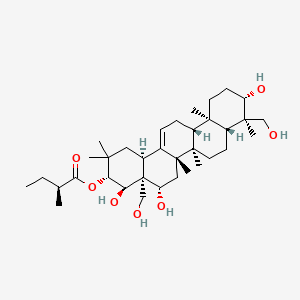
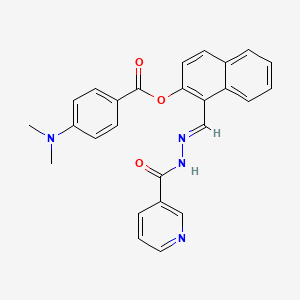
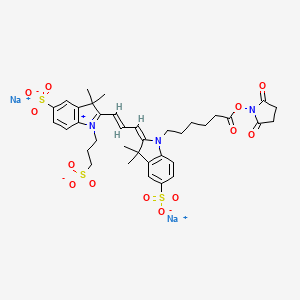
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)


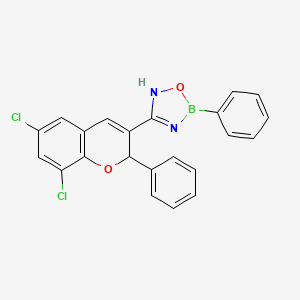
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
